Tetradecyltrimethylammonium bromide
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
trimethyl(tetradecyl)azanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H38N.BrH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18(2,3)4;/h5-17H2,1-4H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXRFDZFCGOPDTD-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC[N+](C)(C)C.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H38BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
10182-92-0 (Parent) | |
| Record name | Tetradonium bromide [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001119977 | |
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DSSTOX Substance ID |
DTXSID0044367 | |
| Record name | Tetradonium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0044367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Solid; [Sigma-Aldrich MSDS], White solid; [Merck Index] Colorless hygroscopic crystals; [Sigma-Aldrich MSDS] | |
| Record name | 1-Tetradecanaminium, N,N,N-trimethyl-, bromide (1:1) | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cetrimide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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| Record name | Tetradonium bromide | |
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CAS No. |
1119-97-7, 8044-71-1 | |
| Record name | Tetradecyltrimethylammonium bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1119-97-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Tetradonium bromide [INN] | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001119977 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Tetradecanaminium, N,N,N-trimethyl-, bromide (1:1) | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tetradonium bromide | |
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| Record name | Tetradonium bromide | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | Cetrimide | |
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| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.908 | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TETRADONIUM BROMIDE | |
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Mechanisms of Action at the Molecular and Cellular Level
Antimicrobial Mechanisms of Cetrimide (B107326)
Cetrimide, a quaternary ammonium (B1175870) compound, exerts its antimicrobial effects through a multi-faceted approach primarily targeting the structural and functional integrity of microbial cells. Its action is characterized by its ability to disrupt cell membranes, leading to cell death and the inhibition of biofilm formation.
The primary mechanism of Cetrimide's antimicrobial activity lies in its ability to compromise the bacterial cell membrane. ncats.io As a cationic surfactant, Cetrimide's positively charged molecules interact with the negatively charged components of the bacterial cell membrane, leading to a cascade of disruptive events. nih.gov
Cetrimide's interaction with the bacterial cell membrane leads to significant alterations in its permeability. ncats.io This disruption allows for the leakage of essential intracellular constituents, such as ions, metabolites, and nucleic acids, ultimately resulting in cell death. ncats.io The loss of these vital components disrupts the cell's osmotic balance and metabolic processes.
The cell membrane's phospholipid bilayer is a key target of Cetrimide. The compound's amphiphilic nature allows it to insert itself into the lipid bilayer, disrupting the packing of phospholipids (B1166683). This intercalation leads to a loss of membrane fluidity and integrity, further contributing to the increased permeability and eventual lysis of the bacterial cell.
The culmination of membrane disruption, altered permeability, and leakage of cellular contents results in a potent cytotoxic and bactericidal effect. By fundamentally compromising the physical barrier of the cell, Cetrimide ensures the inactivation of essential cellular functions, leading to rapid bacterial cell death. This direct action on the cell membrane is a key characteristic of its bactericidal nature.
Bacterial biofilms, which are communities of microorganisms encased in a self-produced matrix, exhibit increased resistance to antimicrobial agents. Cetrimide has demonstrated efficacy in combating these resilient structures. nih.govmdpi.com
Cetrimide has been shown to significantly reduce the viability of pre-formed biofilms of various bacteria, including Pseudomonas aeruginosa and Staphylococcus aureus. mdpi.com Its surfactant properties are thought to contribute to the mechanical disruption of the biofilm matrix. mdpi.com Studies have demonstrated that Cetrimide, both alone and in combination with other agents like chlorhexidine (B1668724), can effectively inhibit biofilm formation and eradicate established biofilms. researchgate.netnih.gov For instance, research has shown that Cetrimide can eradicate Enterococcus faecalis biofilms at various concentrations and contact times. researchgate.net
Interactive Data Table: Effect of Cetrimide on E. faecalis Biofilm Eradication
| Concentration (%) | Contact Time (seconds) | Contact Time (1 minute) | Contact Time (2 minutes) |
| 0.5 | Eradicated | Eradicated | Eradicated |
| 0.0312 | Not Eradicated | Eradicated | Eradicated |
| 0.0078 | Not Eradicated | Not Eradicated | Eradicated |
| Data derived from a study on the eradication of E. faecalis biofilms. researchgate.net |
The combination of Cetrimide with other antimicrobial agents has also been shown to have a synergistic effect, enhancing its anti-biofilm capabilities. mdpi.comsemanticscholar.org This suggests that Cetrimide can play a crucial role in strategies aimed at controlling biofilm-related infections.
Effects on Microbial Biofilms
Destabilization of Biofilm Cohesive Forces and Extracellular Polymeric Matrix Disruption
Bacterial biofilms are complex, structured communities of microorganisms encased in a self-produced protective matrix of extracellular polymeric substances (EPS). This matrix, primarily composed of polysaccharides, proteins, lipids, and extracellular DNA (eDNA), provides structural integrity and protects the embedded bacteria from external threats. aimspress.com
Cetrimide's efficacy against biofilms stems from its nature as a cationic surfactant. nih.govmdpi.com This property allows it to interfere with the mechanical stability of the biofilm structure. mdpi.comresearchgate.net Research has shown that Cetrimide weakens the cohesive forces that hold the biofilm together, leading to the disruption of the EPS matrix. nih.gov Specifically, it targets and disrupts the extracellular polysaccharide components of the matrix. nih.gov By breaking down this protective scaffold, Cetrimide exposes the individual bacterial cells within the biofilm, rendering them more susceptible to antimicrobial action. Molecular modeling suggests that Cetrimide micelles can also interact with eDNA, a key structural component of the biofilm matrix, potentially preventing its normal function and hindering biofilm formation. nih.gov
Table 1: Effects of Cetrimide on Biofilm Components
| Biofilm Component | Effect of Cetrimide | Reference |
|---|---|---|
| Cohesive Forces | Weakens and destabilizes | nih.gov |
| Extracellular Polymeric Substance (EPS) Matrix | Disrupts overall structure | nih.gov |
| Extracellular Polysaccharides | Disrupts and degrades | nih.gov |
| Extracellular DNA (eDNA) | Interacts with and potentially disrupts function | nih.gov |
Differential Activity Against Gram-Positive and Gram-Negative Bacteria
Cetrimide demonstrates broad-spectrum activity but with notable differences in its efficacy against Gram-positive and Gram-negative bacteria. nih.gov As a quaternary ammonium salt, it functions as a cationic detergent that is toxic to most bacteria. microbiologyinfo.commicrobenotes.com Its primary mechanism involves inducing the release of essential intracellular components, such as nitrogen and phosphorus, from the bacterial cells. microbiologyinfo.comthermofisher.commicrobiologyinfo.com
The compound is particularly well-known for its selective action against the Gram-negative bacterium Pseudomonas aeruginosa, inhibiting the growth of most other bacteria. microbenotes.commicrobiologyinfo.comdalynn.com This selectivity is the basis for its use in certain laboratory media designed for the isolation of P. aeruginosa. microbiologyinfo.comdalynn.com
Conversely, studies have shown varied effects on Gram-positive bacteria. For instance, Cetrimide is effective in eradicating biofilms of the Gram-positive species Enterococcus faecalis and Streptococcus mutans. nih.gov However, its interaction with other bacteria, such as Staphylococcus aureus, may differ. Research on the combined use of Cetrimide and Chlorhexidine revealed a synergistic inhibitory effect against Gram-negative P. aeruginosa, while only an additive effect was observed against Gram-positive S. aureus. mdpi.comresearchgate.net This difference is attributed to the distinct cell surface architectures and peptidoglycan structures between these two types of bacteria. mdpi.com
Table 2: Comparative Activity of Cetrimide Against Selected Bacteria
| Bacterium | Gram Stain | Observed Effect | Reference |
|---|---|---|---|
| Pseudomonas aeruginosa | Negative | High susceptibility; selective inhibition | microbenotes.commicrobiologyinfo.com |
| Escherichia coli | Negative | Susceptible; used in resistance studies | nih.gov |
| Enterococcus faecalis | Positive | Effective in eradicating biofilms | nih.gov |
| Staphylococcus aureus | Positive | Susceptible; additive effect with Chlorhexidine | mdpi.comresearchgate.net |
| Streptococcus mutans | Positive | Effective in eradicating biofilms | nih.gov |
Interactions with Biological Tissues and Biomolecules
Interaction with Dermal Keratin (B1170402) and Lipids
When applied to the skin, Cetrimide interacts directly with the primary components of the stratum corneum: keratin and lipids. Studies have demonstrated that Cetrimide engages with both dermal keratin and lipids in an interaction that has been described as irreversible. nih.gov
The nature of this interaction has been investigated using Fourier transform infrared (FT-IR) spectroscopy. When the stratum corneum was treated with Cetrimide, the resulting IR spectra showed specific changes. A dose-dependent decrease in the lipid band was observed, indicating a disruption of the organized lipid structures within the skin's barrier layer. nih.govresearchgate.net However, these spectroscopic studies noted no significant change in protein conformation, suggesting the interaction does not grossly alter the structure of keratin. nih.govresearchgate.net
Table 3: Summary of FT-IR Spectroscopy Findings on Stratum Corneum Treated with Cetrimide
| Spectral Feature | Observation | Implication | Reference |
|---|---|---|---|
| Lipid Band Intensity | Dose-dependent decrease | Disruption of intercellular lipid structure | nih.govresearchgate.net |
| Protein Conformation | No significant change | Minimal alteration of keratin structure | nih.govresearchgate.net |
| Overall Spectrum Intensity | Time-dependent decrease | Progressive interaction with stratum corneum components | nih.gov |
Influence on Membrane Potential and Enzymatic Function
The fundamental antimicrobial action of Cetrimide, as a quaternary ammonium compound, is centered on its ability to disrupt bacterial cell membranes. This process involves the alteration of the membrane's permeability and the disruption of its electrical charge distribution. researchgate.net The cationic nature of Cetrimide facilitates its interaction with the negatively charged components of the bacterial cell membrane. microbenotes.com
This interaction leads to a loss of membrane integrity, causing the leakage of vital cytoplasmic components, such as potassium ions and 260-nm absorbing materials (indicative of nucleic acids). researchgate.net The disruption of the membrane potential and the subsequent uncontrolled efflux of intracellular contents ultimately result in bacterial cell death. researchgate.net While this membrane-disrupting activity is a key mechanism, changes in membrane fluidity have also been suggested as a factor in the acquisition of bacterial tolerance to Cetrimide. nih.gov
Effect on Skin Permeation of Active Pharmaceutical Ingredients
Cetrimide can modify the barrier properties of the skin, functioning as a chemical penetration enhancer. This action facilitates the transport of other active pharmaceutical ingredients (APIs) across the stratum corneum. nih.govresearchgate.net
The mechanism behind this enhancement involves several actions. By disrupting the highly organized lipid bilayers of the stratum corneum, Cetrimide increases their fluidity, creating pathways for drug molecules to pass through. nih.gov It also increases the thermodynamic activity of the drug within the skin, which provides a greater driving force for permeation. nih.govresearchgate.net
Studies have demonstrated this effect in a concentration-dependent manner. For example, the in vitro permeation of the antipsychotic drug haloperidol (B65202) through human skin was shown to increase as the concentration of Cetrimide in the formulation was raised. nih.gov
Table 4: Effect of Cetrimide Concentration on the Permeability Coefficient of Haloperidol
| Cetrimide Concentration (% w/v) | Permeability Coefficient (cm/h) x 10³ (Mean ± SD) | Reference |
|---|---|---|
| 0.0 (Control) | 1.05 ± 0.11 | nih.gov |
| 0.1 | 2.01 ± 0.15 | nih.gov |
| 0.3 | 2.50 ± 0.20 | nih.gov |
| 0.6 | 3.31 ± 0.18 | nih.gov |
Impact on Cellular Metabolism and Viability
Furthermore, Cetrimide has been shown to directly inhibit the metabolic activity of cells within biofilms. In a comparative study, Cetrimide was found to be more efficient than Chlorhexidine at inhibiting the metabolic activity of P. aeruginosa biofilms. mdpi.com The minimum biofilm eradication concentration (MBEC) for Cetrimide against these biofilms was determined to be 1024 mg/L. mdpi.com The culmination of membrane disruption, loss of essential metabolites, and inhibition of metabolic activity leads to a significant reduction in cell viability and ultimately, cell death. mdpi.comresearchgate.net
Table 5: Summary of Cetrimide's Impact on Cellular Metabolism and Viability
| Aspect | Effect of Cetrimide | Consequence | Reference |
|---|---|---|---|
| Cellular Components | Causes release of Nitrogen and Phosphorus | Disruption of metabolic pathways | microbiologyinfo.commicrobenotes.com |
| Biofilm Metabolic Activity | Inhibits metabolic processes (e.g., in P. aeruginosa) | Reduced biofilm viability and persistence | mdpi.com |
| Cell Viability | Significant reduction | Bacterial cell death | mdpi.comresearchgate.net |
Potential for Cytotoxicity to Eukaryotic Cells
Cetrimide, a quaternary ammonium compound, while effective as an antiseptic, exhibits a potential for cytotoxicity to eukaryotic cells. This effect is a critical consideration in its application and has been the subject of numerous in vitro investigations to characterize its impact on cell viability and elucidate the underlying molecular and cellular mechanisms of action.
In Vitro Cytotoxicity Assays and Cell Viability Studies
The cytotoxic effects of cetrimide on eukaryotic cells have been quantified using various in vitro assays that measure cell viability and metabolic activity. A common method involves exposing monolayer cell cultures to the antiseptic agent and subsequently assessing the percentage of surviving cells.
One widely used technique is the MTT assay, a colorimetric method that measures the metabolic activity of cells. oup.com In this assay, the tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide (MTT) is reduced by mitochondrial dehydrogenases in viable cells to form a purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of living cells.
Studies have utilized this assay to evaluate cetrimide's toxicity on cell types that are essential to the wound healing process, such as basal keratinocytes and fibroblasts. oup.com For instance, research has involved exposing these cells, along with transformed keratinocyte lines (like SVK 14 cells), to cetrimide for a specified period, after which cell viability is determined. oup.com These assays are valuable for establishing a baseline understanding of the concentration-dependent toxicity of cetrimide to human cells in a controlled laboratory setting. oup.com
Comparative Cytotoxicity with Other Antiseptic Agents
To contextualize the cytotoxic potential of cetrimide, its effects have been compared with other commonly used antiseptic agents in in vitro studies. These comparative analyses help in ranking the relative toxicity of different compounds to eukaryotic cells.
One study established a ranking order of toxicity by comparing the 50% survival concentrations of several antiseptics against keratinocytes and fibroblasts. The results indicated that sodium hypochlorite (B82951) was the most cytotoxic agent, followed by cetrimide, hydrogen peroxide, and then chlorhexidine, which was found to be the least cytotoxic of the group. oup.com
Another investigation referenced a study by Onçag et al., which evaluated the cytotoxicity of 5.25% sodium hypochlorite, cetrimide (in a formulation called Cetrexidine), and 2% chlorhexidine. This research also concluded that 5.25% sodium hypochlorite exhibited a greater cytotoxic effect than both the cetrimide-containing solution and chlorhexidine. nih.gov These findings are consistent across different studies, positioning cetrimide as having an intermediate level of cytotoxicity relative to other major antiseptics. oup.comnih.gov
Below is a data table summarizing the comparative cytotoxicity rankings from research findings.
| Toxicity Rank (1 = Most Toxic) | Antiseptic Agent | Supporting Evidence |
|---|---|---|
| 1 | Sodium Hypochlorite | Ranked as more cytotoxic than Cetrimide and Chlorhexidine in multiple studies. oup.comnih.gov |
| 2 | Cetrimide | Ranked as less cytotoxic than Sodium Hypochlorite but more than Hydrogen Peroxide and Chlorhexidine. oup.com |
| 3 | Hydrogen Peroxide | Ranked as less cytotoxic than Cetrimide. oup.com |
| 4 | Chlorhexidine | Consistently ranked as having lower cytotoxicity compared to Cetrimide and Sodium Hypochlorite. oup.comnih.gov |
Mechanisms of Cytotoxicity in Human Cells
The cytotoxic effects of cetrimide in human cells are primarily attributed to its nature as a cationic surfactant, a characteristic of quaternary ammonium compounds (QACs). rsc.orgnih.gov The primary mechanism involves the disruption of the cell membrane's integrity. rsc.orgnih.gov
The positively charged nitrogenous center of the cetrimide molecule interacts with the negatively charged components of the eukaryotic cell membrane, such as phospholipids and proteins. nih.gov This electrostatic interaction leads to the destabilization of the membrane. rsc.org Subsequently, the hydrophobic alkyl chains of the cetrimide molecules insert themselves into the lipid bilayer, further disrupting its structure and increasing its permeability. rsc.orgnih.gov This loss of membrane integrity allows for the leakage of essential intracellular components, such as ions and proteins, ultimately leading to cell death. rsc.org
Beyond direct membrane lysis, the interaction of QACs like cetrimide with eukaryotic cells can trigger other damaging cellular processes. These secondary mechanisms include:
Mitochondrial Dysfunction: Studies on QACs have shown that their toxicity to mammalian cells can result from the disruption of mitochondrial function. oup.com
Induction of Oxidative Stress: QACs can generate reactive oxygen species (ROS), which leads to oxidative stress and disrupts normal cellular functions. nih.gov
Programmed Cell Death: The cellular damage instigated by QACs can trigger apoptotic (programmed cell death) pathways. oup.com In cases of severe cellular damage from high concentrations, cell death may occur through necrosis, a process involving cell swelling and lysis that can lead to inflammation. nih.govnih.gov Reports have linked the topical application of cetrimide to cutaneous necrosis, confirming its potential to induce this form of cell death. nih.govnih.gov
Advanced Research in Cetrimide Formulations and Delivery Systems
Cetrimide (B107326) in Combination Formulations
Combining cetrimide with other biocides or incorporating it into material matrices has shown promising results in enhancing antimicrobial activity and influencing material properties.
Synergistic Antimicrobial Effects with Other Biocides (e.g., Chlorhexidine (B1668724) Gluconate)
The combination of cetrimide with chlorhexidine gluconate is a widely used antiseptic and disinfectant formulation. mims.comwikipedia.orgmdpi.com Studies have investigated the synergistic antimicrobial and antibiofilm effects of this combination against various microorganisms, including Pseudomonas aeruginosa and Staphylococcus aureus. mdpi.comsciprofiles.comresearchgate.net Research indicates that this combination can result in synergistic inhibition of bacterial growth. sciprofiles.comresearchgate.net When tested at concentrations below their individual minimum inhibitory concentrations (MICs), the combination has been shown to significantly reduce the adherence of S. aureus biofilms to surfaces. sciprofiles.comresearchgate.net Furthermore, the combination has demonstrated the ability to significantly reduce the viability of pre-formed biofilms of both P. aeruginosa and S. aureus, highlighting its antibiofilm potential. sciprofiles.comresearchgate.net The fixed-dose combination formulation has also exhibited a significant reduction in the viability of a wide array of clinically relevant microorganisms, including ESKAPE pathogens, Mycobacterium sp., MRSA, Leptospira, Candida sp., norovirus, and adenovirus. mdpi.comsciprofiles.comresearchgate.net The addition of cetrimide to chlorhexidine solutions has been shown to enhance antibacterial efficacy. mdpi.com Specifically, a combination of chlorhexidine and cetrimide resulted in the complete elimination of S. aureus within short exposure times (1, 3, or 5 minutes) in studies evaluating gutta-percha cone decontamination. mdpi.com
Enhancement of Antimicrobial Efficacy in Material Formulations
Cetrimide has been incorporated into various material formulations to impart or enhance antimicrobial properties. For instance, active biobased films fabricated using chitosan, guar (B607891) gum, and gum ghatti have employed cetrimide as both a crosslinking and antimicrobial agent. researchgate.net These films demonstrated extreme sensitivity against Staphylococcus aureus, Escherichia coli, and Candida albicans. researchgate.net The incorporation of cetrimide into κ-carrageenan/polyacrylamide films has also been shown to enhance their antimicrobial efficacy, making them potential candidates for applications requiring infection control. mdpi.compreprints.org These films exhibited superior antimicrobial activity against P. aeruginosa, moderate activity against S. aureus, and low activity against E. coli. mdpi.com In another study, poly(vinyl alcohol)/cetrimide/ZnO nanocomposite films exhibited better antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. spast.org
Impact on Physical and Functional Properties of Polymer Films
The incorporation of cetrimide into polymer films can significantly impact their physical and functional properties. In chitosan/guar gum/gum ghatti active biobased films, cetrimide crosslinking significantly reduced moisture adsorption, water solubility, and hydrophilic surface characteristics, while improving poor water vapor barrier properties typically associated with polysaccharide-based films. researchgate.net The incorporation of cetrimide also significantly improved the mechanical and thermal properties of these films. researchgate.net FTIR analysis confirmed interactions between cetrimide and the polymer chains, contributing to these altered properties. researchgate.netresearchgate.net Similarly, in κ-carrageenan/polyacrylamide films, increasing cetrimide content enhanced hydrophobicity and improved thermal stability. mdpi.compreprints.org The tensile strength and elongation values were considered adequate for wound care materials. mdpi.com In poly(vinyl alcohol)/cetrimide/ZnO nanocomposite films, the addition of ZnO nanoparticles, along with cetrimide, led to a decrease in tensile strength but an increase in elongation at break compared to films with only poly(vinyl alcohol) and cetrimide. spast.org Moisture absorption, film opacity, and hydrophobicity slightly increased with the addition of ZnO nanoparticles. spast.org Cetrimide has also been evaluated as a crosslinking agent in poly(vinyl alcohol)/xanthan gum films, leading to reduced water solubility and moisture absorption, and improved UV blocking properties. x-mol.net
Here is a data table summarizing some findings on the impact of cetrimide on polymer film properties:
| Film Composition | Cetrimide Concentration (%) | Property Measured | Observed Impact (vs. control/lower concentration) | Source |
| Chitosan/Guar Gum/Gum Ghatti | 0.05 - 0.2 | Moisture Adsorption | Reduced | researchgate.net |
| Chitosan/Guar Gum/Gum Ghatti | 0.05 - 0.2 | Water Solubility | Reduced | researchgate.net |
| Chitosan/Guar Gum/Gum Ghatti | 0.05 - 0.2 | Water Vapor Barrier | Improved | researchgate.net |
| Chitosan/Guar Gum/Gum Ghatti | 0.05 - 0.2 | Mechanical Properties | Improved | researchgate.net |
| κ-Carrageenan/Polyacrylamide | 0.5 vs 1.5 | Thermal Stability | Improved with higher concentration | mdpi.com |
| κ-Carrageenan/Polyacrylamide | Increased | Hydrophobicity | Enhanced | mdpi.com |
| Poly(vinyl alcohol)/Xanthan Gum | Varied | Water Solubility | Declining with adequate crosslinking | x-mol.net |
| Poly(vinyl alcohol)/Xanthan Gum | Varied | Moisture Absorption | Declining with adequate crosslinking | x-mol.net |
| Poly(vinyl alcohol)/Xanthan Gum | Varied | UV Blocking (UV-A, UV-B) | Predominates after addition | x-mol.net |
Interactive Table: Impact of Cetrimide on Polymer Film Properties
Novel Drug Delivery Systems Incorporating Cetrimide
Cetrimide's antimicrobial properties make it a candidate for incorporation into novel drug delivery systems aimed at targeted or sustained release.
Niosomal Gel Formulations
Niosomes, which are microscopic vesicles based on non-ionic surfactants, are being explored as drug delivery systems to enhance bioavailability and improve drug permeation. researchgate.nethumanjournals.commdpi.com Incorporating niosomes into a gel matrix can improve their mechanical stability and membrane integrity, potentially increasing drug penetration and retention. researchgate.netmdpi.com While the search results did not provide specific detailed research findings on cetrimide within niosomal gel formulations, the general principles of niosomal gels for enhanced topical delivery are relevant. Niosomal formulations can be prepared as creams, gels, and patches to enhance topical bioavailability. humanjournals.com This approach can provide increased drug permeation and sustained action by forming a local depot. humanjournals.com
Hydrogel Systems for Specific Applications (e.g., Wound Healing)
Hydrogels are being investigated as versatile platforms for wound healing applications due to their ability to provide a moist environment and deliver therapeutic agents. researchgate.netiitd.ac.innih.gov Cetrimide's antimicrobial activity makes it a suitable component for such systems to prevent or treat wound infections. mdpi.compreprints.org A self-crosslinked κ-carrageenan/polyacrylamide hydrogel film loaded with cetrimide was developed and evaluated for wound healing. mdpi.compreprints.org This film showed superior antimicrobial activity against P. aeruginosa and moderate activity against S. aureus. mdpi.com In vivo wound healing studies indicated that the incorporation of cetrimide into the hydrogel had a beneficial impact, potentially expediting wound healing and shortening the epithelialization period. mdpi.com For instance, a κ-CAR/PAAm/CI2 film (containing 1.5% cetrimide) showed a wound contraction percentage of 98% after 14 days of wound treatment. mdpi.com The presence of κ-carrageenan in the film may also contribute to the effect by promoting keratosis and histological changes. mdpi.com
Here is a data table summarizing findings on cetrimide in hydrogel systems for wound healing:
| Hydrogel Composition | Cetrimide Concentration (%) | Antimicrobial Activity Against | Wound Healing Observation (In vivo) | Source |
| κ-Carrageenan/Polyacrylamide | 1.5 | P. aeruginosa (superior), S. aureus (moderate), E. coli (low) | Wound contraction of 98% after 14 days; Epithelialization period shortened to 19 days (vs. 26 days for control) | mdpi.com |
Interactive Table: Cetrimide in Hydrogel Systems for Wound Healing
Integration into Polymeric Matrices (e.g., Carrageenan/Polyacrylamide)
Research is exploring the integration of Cetrimide into polymeric matrices to create materials with enhanced properties for various applications, including wound healing. One such area of investigation involves the development of hydrogel films based on kappa-carrageenan (κ-CAR) and polyacrylamide (PAAm) loaded with Cetrimide (CI). These films are prepared using techniques like manual casting. mdpi.comresearchgate.netpreprints.org The synthesis can involve heating κ-CAR and acrylamide (B121943) (AAm) followed by the addition of Cetrimide and glycerol. mdpi.comresearchgate.netpreprints.org A self-crosslinking mechanism between the sulfonic acid groups of κ-CAR and the amide groups of PAAm can lead to the formation of sulfonamide groups, creating a stable network without the need for traditional initiators or crosslinkers, which can be toxic. mdpi.compreprints.org
The characteristics of these Cetrimide-loaded polymeric films are evaluated through various methods, including FT-IR, TGA, contact angle measurements, and mechanical testing. mdpi.comresearchgate.net Studies have shown that the incorporation of Cetrimide can influence the thermal stability and hydrophobicity of the resulting films. researchgate.net For instance, an improvement in thermal stability was observed with increasing Cetrimide content in κ-CAR/PAAm/CI films. researchgate.net Contact angle measurements have indicated that these films are hydrophobic, with hydrophobicity increasing with higher Cetrimide content. researchgate.net
These polymeric matrices serve not only as a delivery vehicle for Cetrimide but can also contribute to the desired properties of the final material. Polyacrylamide, for example, can protect wounds by maintaining a moist barrier while allowing oxygen and nutrients to reach the site and can provide mechanical support. mdpi.com The integration of Cetrimide imparts antimicrobial activity to these materials. mdpi.comresearchgate.netpreprints.org Studies have demonstrated the antibacterial activity of κ-CAR/PAAm/CI films against various bacteria, including S. aureus, P. aeruginosa, and E. coli. preprints.org Furthermore, research suggests that incorporating Cetrimide into these matrices can have a beneficial impact on wound healing. researchgate.netpreprints.org
Transdermal Drug Delivery Research
Research into transdermal drug delivery aims to deliver therapeutic agents through the skin for local or systemic effects, offering advantages over conventional routes like avoiding first-pass metabolism and providing sustained delivery. mdpi.com The stratum corneum, the outermost layer of the skin, presents a significant barrier to the penetration of most drugs. mdpi.com Various strategies, including the use of penetration enhancers and novel delivery systems like vesicles, are explored to overcome this barrier. mdpi.comrjptonline.org
Cetrimide has been mentioned as a potential component in vesicular carriers like ethosomes, which are designed to enhance transdermal drug delivery. rjptonline.org Ethosomes are soft vesicles composed of phospholipids (B1166683), ethanol, and water, capable of permeating skin layers rapidly and exhibiting higher transdermal flux. rjptonline.org The inclusion of cationic lipids like Cetrimide in ethosome preparations is noted as a possibility to modulate drug delivery. rjptonline.org
While the provided information indicates the potential for Cetrimide's use in transdermal systems, detailed research specifically focusing on Cetrimide's efficacy, penetration mechanisms, or formulation optimization for transdermal delivery is limited within the search results. The broader field of transdermal drug delivery research, however, provides the context and potential avenues for future investigations involving Cetrimide.
Computational Modeling and Simulation of Cetrimide Systems
Computational modeling and simulation, particularly atomistic simulations, play a vital role in understanding the behavior of complex chemical systems at a molecular level. These techniques provide insights that can complement experimental studies and guide the design of new formulations and delivery systems.
Atomistic Simulations of Ternary Systems (Cetrimide, Fatty Alcohol, Water)
Atomistic computer simulations have been employed to investigate the stability of ternary systems composed of Cetrimide, fatty alcohols (pure or mixed), and water. researchgate.netnih.gov These systems are relevant as they form the basis of semi-solid oil-in-water emulsions used in pharmaceutical creams. researchgate.netnih.gov Simulations using atomistic models aim to elucidate the molecular mechanisms underlying the stability of these formulations. researchgate.netnih.gov
Research has focused on understanding why mixed fatty alcohol systems often exhibit greater stability compared to systems containing pure fatty alcohols. researchgate.netnih.gov The hypothesis investigated through simulation is that the length mismatch of alkyl chains in mixed alcohol systems leads to higher configurational entropy, particularly at the chain tips of longer alcohol molecules, contributing to increased stability. researchgate.netnih.gov Simulation results have supported this hypothesis, showing increased fluctuations in the area per molecule in mixed systems, indicative of higher configurational entropy. researchgate.netnih.gov
Molecular Interactions and System Stability
Atomistic simulations allow for the detailed analysis of molecular interactions within Cetrimide-containing systems, providing a deeper understanding of the factors governing system stability. In ternary systems of Cetrimide, fatty alcohols, and water, simulations explore the interactions between the surfactant (Cetrimide), the fatty alcohol molecules, and water. researchgate.netnih.gov
The stability of these systems is influenced by the arrangement and interactions of the constituent molecules, forming structures like lamellar gel networks in semi-solid formulations. researchgate.netaps.org Simulations help to characterize the structural properties of these systems and how they are affected by factors such as the composition of fatty alcohols. researchgate.netnih.govaps.org The agreement between computational results and experimental data regarding the molecular structure of simulated systems further validates the use of these techniques in understanding system stability. researchgate.netnih.gov
Simulations of Membrane Interactions
Molecular dynamics simulations are increasingly used to study the interactions of molecules with biological membranes, which is highly relevant for understanding drug delivery and the mechanism of action of antimicrobial compounds like Cetrimide. researchgate.netnih.govbiorxiv.org While direct simulations of Cetrimide interacting with biological membranes are not explicitly detailed in the provided search results, the broader application of membrane simulations is highlighted.
Molecular dynamics simulations can provide insights into how molecules orient and locate within membranes, which is determined by their structure. nih.gov This is crucial for understanding the transfection of drugs through membranes and the behavior of drug molecules within the lipid bilayer. nih.gov Simulations can also explore how the collective behavior of molecules can influence membrane structure and properties. nih.gov
Analytical and Methodological Advancements in Cetrimide Research
Development and Validation of Analytical Techniques for Cetrimide (B107326) Quantification
Accurate quantification of Cetrimide is essential for ensuring the quality and efficacy of products containing it. A range of analytical methods, from traditional spectrophotometry to advanced chromatographic and potentiometric techniques, have been employed and validated.
Spectrophotometric Methods (UV, Spectrofluorimetric)
Spectrophotometric methods, particularly UV and spectrofluorimetric techniques, offer relatively simple and cost-effective approaches for Cetrimide quantification. UV spectrophotometry can be used, although Cetrimide itself may have limited absorbance in certain UV ranges unless combined with other compounds or analyzed using specific methods like derivative spectroscopy. For instance, UV spectrophotometric methods, including simultaneous equation, first derivative spectroscopy, multicomponent analysis, classical least squares, inverse least square, partial least squares, absorption ratio spectra, and mean centering of ratio spectra, have been developed and validated for the estimation of Cetrimide in bulk and formulations, often in combination with other active ingredients like Chlorhexidine (B1668724) gluconate. iajpr.comzenodo.org These methods have shown good linear response and mean percentage assay values typically within the range of 98-102%. iajpr.com
Spectrofluorimetric methods can offer higher sensitivity. While Cetrimide is sometimes used as a solvent or component to enhance the fluorescence of other analytes, its own direct spectrofluorimetric determination or its role in enhancing the fluorescence of other compounds is also explored. For example, Cetrimide 0.1% (w/v) has been found to be a suitable medium for the spectrofluorimetric determination of capecitabine, where it enhanced the fluorescence intensity of the analyte measured at 386 nm after excitation at 313 nm. nih.govresearchgate.net Studies have investigated the effect of different concentrations of Cetrimide on fluorescence intensity, with 0.1% (w/v) being identified as optimal in some cases. nih.gov However, in other instances involving different analytes, cationic surfactants like Cetrimide have been observed to decrease or have no significant effect on fluorescence intensity compared to anionic surfactants. nih.gov
Chromatographic Techniques (RP-HPLC)
Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used and robust technique for the determination of Cetrimide, particularly in complex matrices and pharmaceutical formulations. RP-HPLC methods have been developed and validated for the determination of Cetrimide purity and its presence in pharmaceutical preparations. rjptonline.orgrjptonline.orgresearchgate.net
A typical RP-HPLC method for Cetrimide involves using a C18 column and a mobile phase consisting of a mixture of solvents such as ammonium (B1175870) acetate (B1210297) solution, methanol, and acetonitrile, often at a specific pH (e.g., pH 3). rjptonline.orgrjptonline.orgresearchgate.net UV detection is commonly employed, with wavelengths such as 280 nm or 205 nm being used. rjptonline.orgrjptonline.orgresearchgate.netdntb.gov.uamdpi.com These methods have demonstrated good linearity over a range of concentrations, with high correlation coefficients and acceptable recovery rates. rjptonline.orgrjptonline.orgresearchgate.net For example, a method using a Phenomenex C18 column and a mobile phase of ammonium acetate (0.1M), methanol, and methyl cyanide (15:60:25 V/V/V) at a flow rate of 1.0 mL/min and detection at 280 nm showed a linear range of 10-1000 mg/L with a correlation coefficient of 0.9985 and average recoveries between 95.61% and 96.02% in pharmaceutical forms. rjptonline.orgrjptonline.orgresearchgate.net RP-HPLC methods have also been developed for the simultaneous determination of Cetrimide and other compounds like Chlorhexidine gluconate in antiseptic solutions. dntb.gov.uamdpi.comijpsr.comijpsr.com These methods often involve optimizing mobile phase composition, flow rate, and detection wavelength to achieve adequate separation and sensitivity. dntb.gov.uamdpi.comijpsr.comijpsr.com
Here is a table summarizing typical parameters and performance characteristics of some RP-HPLC methods for Cetrimide analysis:
| Column Type | Mobile Phase Composition | Flow Rate (mL/min) | Detection Wavelength (nm) | Linear Range (µg/mL or mg/L) | Correlation Coefficient | Average Recovery (%) |
| Phenomenex C18 | 0.1M Ammonium Acetate:MeOH:Methyl Cyanide (15:60:25) | 1.0 | 280 | 10-1000 mg/L | 0.9985 | 95.61-96.02 |
| Hypersil BDS C18 | ACN:Methanol:Phosphate Buffer (30:55:15) pH 3 | 0.8 | 210 | 30-180 µg/mL | Not specified | 99.92 (Purity) |
| Nucleosil 100-3 C-18 | ACN:KH₂PO₄·H₂O (70:30) 5 mM | 1.35 | 214 | Not specified | Not specified | Not specified |
| Hypersil® SAS C1 | MeOH:NaH₂PO₄·H₂O (85:15) + 0.2% Et₃N pH 3 | 1.0 | 205 | Not specified | Not specified | Not specified |
Potentiometric Methods and Ion Selective Electrodes
Potentiometric methods, particularly those employing ion-selective electrodes (ISEs), offer a rapid and cost-effective approach for the determination of Cetrimide. These methods are based on the principle of measuring the potential difference across a selective membrane that responds specifically to the Cetrimide cation. electrochemsci.orgresearchgate.netabechem.ir
Various types of Cetrimide-selective electrodes have been developed, often utilizing a polyvinyl chloride (PVC) membrane containing an ion-pairing agent as the sensing material. electrochemsci.orgabechem.ir Examples of ion-pairing agents include cetrimide-phosphotungstate and cetrimide-tetraphenyl borate. electrochemsci.orgabechem.ir Studies have shown that the composition of the PVC membrane significantly affects the electrode's performance, with optimized compositions typically involving a specific ratio of PVC, plasticizer (e.g., DBP or nitrophenyl octyl ether), and ion-pair. electrochemsci.orgabechem.ir
These ISEs typically exhibit a Nernstian response over a specific concentration range of Cetrimide, with slopes close to the theoretical value for a univalent cation (approximately 60 mV/decade). abechem.ir They have demonstrated good selectivity for Cetrimide in the presence of various common inorganic and organic species. electrochemsci.org The linear dynamic range for these sensors can vary depending on the specific electrode design and composition, with reported ranges such as 7.81 × 10⁻⁶ M to 1 × 10⁻³ M or 5.0 × 10⁻⁶ M to 1.0 × 10⁻³ M. abechem.irchemicalbook.com Potentiometric titration with an ionic surfactant electrode has also been used for the determination of cationic surfactants like Cetrimide in antiseptic disinfectants. metrohm.com
Titration Methods for Purity Analysis and Their Methodological Limitations
Titration methods have been traditionally employed for the purity analysis of Cetrimide. The European Pharmacopoeia describes a titration method for the assay of Cetrimide. uspbpep.comresearchgate.net However, traditional pharmacopoeial methods have sometimes shown limitations, including consistently low purity results and large standard deviations. researchgate.netnih.gov
Research comparing different titration methods has identified potential biases in traditional approaches. For instance, a systematic bias of approximately 3% was observed in the European Pharmacopoeia assay method when compared to alternative titration methods such as titration by perchloric acid and titration by silver nitrate (B79036). researchgate.netnih.gov These alternative methods demonstrated higher precision and accuracy, with reported purity values around 99.69% ± 0.05% for perchloric acid titration and 99.85% ± 0.05% for silver nitrate titration, compared to 97.1% ± 0.4% for the traditional method. researchgate.netnih.gov The discrepancy was attributed to differences in selectivity during the extraction step of the European Pharmacopoeia method. researchgate.netnih.gov
Titration methods, in general, can have methodological limitations, including challenges in accurately determining the endpoint, the need for appropriate indicator selection, and potential errors arising from measurements and the purity/stability of reagents. tutorchase.com For Cetrimide, specific titration methods like two-phase ion-pair titration using a colored indicator complex or methods involving iodide as a lipophilic anion have been employed. 182.160.97farmaciajournal.com Potentiometric titration can also be used to overcome some limitations associated with visual endpoint determination. metrohm.com182.160.97
Advanced Characterization Techniques for Cetrimide-Containing Materials
Beyond quantification, advanced characterization techniques are employed to understand the physical and chemical properties of Cetrimide and its interactions within various materials and formulations.
Fourier Transform Infrared (FT-IR) Spectroscopy for Interaction Analysis
Fourier Transform Infrared (FT-IR) spectroscopy is a valuable tool for the characterization of Cetrimide and for studying its interactions with other components in a mixture or formulation. FT-IR spectroscopy provides information about the vibrational modes of chemical bonds, which can reveal the presence of specific functional groups and indicate intermolecular interactions such as hydrogen bonding or electrostatic interactions. conicet.gov.armdpi.comacademicjournals.org
In the context of Cetrimide, FT-IR spectroscopy has been used to investigate its interactions with various materials, including polymers, lipids, and proteins. Changes in the position, intensity, or shape of characteristic absorption bands in the FT-IR spectrum can indicate interactions between Cetrimide and other components. For example, FT-IR spectroscopy has been used to study the interaction of Cetrimide with stratum corneum, suggesting that Cetrimide can interact with keratin (B1170402) and lipids, leading to changes in the IR spectra of the stratum corneum. researchgate.net In studies involving biobased films, FT-IR analysis has revealed hydrogen bond formation between Cetrimide (used as a crosslinking agent) and the polymer matrix, contributing to improved physical and thermal properties. researchgate.net FT-IR spectroscopy is also a recommended technique for assessing compatibility between active pharmaceutical ingredients and excipients, as vibrational changes can indicate potential intermolecular interactions. conicet.gov.ar The analysis of specific regions of the FT-IR spectrum, such as the C-H stretching, CH₂ scissoring vibrations, and amide regions, can provide detailed insights into conformational changes and interactions at a molecular level. mdpi.comacademicjournals.org
Here is a table summarizing some applications of FT-IR spectroscopy in Cetrimide research:
| Material Interacted With | Observed FT-IR Spectral Changes | Indicated Interaction Type(s) |
| Stratum Corneum | Time-dependent decrease in intensity of IR spectra | Interaction with keratin and lipids |
| Polymer Matrix (Biofilms) | Shifting, appearance, and disappearance of FTIR bands | Hydrogen bond formation, intermolecular interactions |
| API/Excipient Mixtures | Reduction/appearance of peak intensity, appearance of new peaks | Intermolecular interactions (compatibility) |
Microscopic Techniques for Ultrastructural Analysis (e.g., Transmission Electron Microscopy)
Transmission Electron Microscopy (TEM) is a valuable tool for high-resolution structural studies of bacteria and their components, and it has been applied to investigate the ultrastructural changes induced by antimicrobial agents like Cetrimide. mdpi.comresearchgate.net Studies utilizing TEM have revealed the dose and time-dependent cellular damage caused by Cetrimide in antibiotic-resistant Escherichia coli. Observed changes include vacuole formation, disorganization of nuclear material, loss of cytoplasmic granularity, bleb formation, and ultimately, cell lysis. nih.gov
TEM studies on methicillin-resistant Staphylococcus aureus treated with Cetrimide have shown that the nuclear areas become obscured by an inflow of cytoplasm, followed by a loss of cytoplasmic granularity and disintegration of the cell wall and membrane. researchgate.net Extensive damage to the cytoplasmic membrane and breakdown of the cell wall were observed, leading to cell lysis. researchgate.net These ultrastructural studies indicate that antibiotic resistance in S. aureus does not appear to alter its susceptibility to Cetrimide. researchgate.net Another study on Staphylococcus aureus treated with chlorhexidine, a compound often found in combination with Cetrimide, also showed damage to the cell wall and thickening of the cell membrane lipid layer. mdpi.comnih.gov
Studies on Surface Tension Reduction Properties
Cetrimide, being a cationic surfactant, possesses the ability to reduce surface tension in solutions. herts.ac.ukjcdr.netnih.gov This property is significant as it can enhance the wetting ability of solutions, potentially improving their diffusion and contact with surfaces, such as dentin in endodontic applications. jcdr.netnih.gov
Studies have investigated the surface tension reduction properties of Cetrimide alone and in combination with other substances. For instance, the addition of Cetrimide to chelating agents like EDTA and maleic acid has been shown to reduce the surface tension of these solutions. scielo.sa.cr Research has also explored the interaction of Cetrimide with nonionic surfactants like Triton X-100 and Brij-35 using conductometric and tensiometric methods to understand their mixed micellization behavior and interfacial properties. researchgate.net
The critical micelle concentration (CMC) is a key parameter in the study of surfactants, representing the concentration at which micelles begin to form. The CMC of Cetrimide has been determined in various studies using methods like conductometry and surface tension measurements. researchgate.netnih.govacademicjournals.orgacademicjournals.org These studies indicate that the CMC can be influenced by factors such as temperature, the presence of organic co-solvents, and inorganic salts. scribd.com For example, the CMC of Cetrimide (specifically CTAB, a major component) has been reported to increase with temperature and in the presence of organic solvents. scribd.com The CMC is also method-dependent, with values obtained from surface tension and conductivity methods sometimes differing. researchgate.net
Data on the critical micelle concentration of Cetrimide from various studies:
| Method | Temperature (°C) | Concentration (mM) | Concentration (%) | Source |
| Calculated | Room Temperature | 3.88 | - | nih.gov |
| DuNouy tensiometer | - | - | ~0.5 | academicjournals.org |
| Conductivity/Tensiometry | - | - | - | researchgate.net |
| Various | - | ~0.5 | ~0.5 | academicjournals.org |
Note: Concentration units may vary across sources.
The reduction in surface tension by Cetrimide can facilitate the penetration of solutions into complex structures. jcdr.net For example, a study showed that 0.5% Cetrimide reduced dentin surface tension. scielo.sa.cr
Standardization and Methodological Considerations in Antimicrobial Efficacy Testing
Standardized methods are crucial for accurately assessing the antimicrobial efficacy of Cetrimide against various microorganisms, including planktonic cells and those in biofilms. mdpi.comamericanpharmaceuticalreview.comepa.gov
Minimum Inhibitory Concentrations (MICs) Determination
The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. mdpi.com MIC determination is a standard method used to evaluate the in vitro antimicrobial activity of Cetrimide. nih.gov
Methods for determining Cetrimide MICs typically involve broth microdilution or agar (B569324) dilution methods, often following established guidelines such as those from the Clinical and Laboratory Standards Institute (CLSI). nih.govmdpi.comcosmosscholars.com In broth microdilution, serial two-fold dilutions of Cetrimide are prepared in a liquid growth medium, inoculated with a standardized bacterial suspension, and incubated. nih.govmdpi.com The MIC is the lowest concentration well showing no visible turbidity after incubation. cosmosscholars.com Agar dilution involves incorporating different concentrations of Cetrimide into agar plates and then spotting or streaking the bacterial inoculum onto the plates. cosmosscholars.comscirp.org
Studies have reported MIC values for Cetrimide against various bacteria, including Pseudomonas aeruginosa and Staphylococcus aureus. researchgate.netmdpi.comcosmosscholars.comresearchgate.net For instance, one study found the MIC of Cetrimide against antibiotic-resistant Escherichia coli to be 312.5 µg/ml. nih.gov Another study reported MICs of Cetrimide against P. aeruginosa isolates ranging from 256 to 512 μg/mL. cosmosscholars.com
Data on Minimum Inhibitory Concentrations of Cetrimide:
| Microorganism | Concentration (µg/mL) | Method | Source |
| Antibiotic-resistant E. coli | 312.5 | Broth microdilution | nih.gov |
| P. aeruginosa | 256 - 512 | Broth dilution/Agar dilution | cosmosscholars.com |
| P. aeruginosa | 1024 mg/L (MBEC) | Resazurin (B115843) assay | mdpi.com |
| S. aureus | 9.765 - 312.5 | - | researchgate.net |
| S. aureus | 2048 mg/L (MBEC) | Resazurin assay | mdpi.com |
Note: Some sources report MBEC (Minimum Biofilm Eradication Concentration) which is typically higher than MIC.
Evaluation of Substantivity
Substantivity refers to the prolonged association between a material and a substrate, exceeding simple mechanical deposition. psu.edu In the context of antiseptics like Cetrimide, substantivity on tissues such as skin or dentin is a desirable property for providing long-lasting antimicrobial effects. psu.eduugr.es
Evaluating the substantivity of Cetrimide can involve assessing its retention on a surface over time and its continued antimicrobial activity after application and potential rinsing. Methods for assessing substantivity can include techniques that measure the amount of the compound remaining on the substrate or evaluate the persistence of its biological effect. psu.edu
Research has indicated that Cetrimide can exhibit substantivity. ugr.esnih.gov For example, studies in endodontics have investigated the substantivity of Cetrimide in dentin. ugr.esnih.gov One study suggested that 0.2% Cetrimide provides longer substantivity than 0.2% chlorhexidine in a dentin-volumetric model. nih.gov
Biofilm Eradication Assays
Biofilms are structured communities of microorganisms enclosed in a self-produced matrix, which often exhibit increased resistance to antimicrobial agents compared to planktonic cells. mdpi.comnih.gov Evaluating the efficacy of Cetrimide against biofilms requires specific methodologies designed to assess its ability to penetrate the biofilm matrix and kill the embedded microorganisms.
Common methods for evaluating biofilm eradication include:
Minimum Biofilm Eradication Concentration (MBEC) Assays: Similar to MIC, MBEC determines the lowest concentration of an antimicrobial agent that eradicates a pre-formed biofilm. mdpi.comresearchgate.net The MBEC™ high-throughput device is one platform used for this purpose. nih.govresearchgate.net
Metabolic Activity Assays: These assays measure the metabolic activity of cells within the biofilm after exposure to Cetrimide. The resazurin assay is an example used to estimate the change in metabolic activity. mdpi.com
Crystal Violet Staining: This method quantifies the total biomass of the biofilm. mdpi.com
Viable Cell Counting: After treatment, biofilms are disrupted, and serial dilutions are plated to determine the number of surviving colony-forming units (CFUs). nih.gov
Microscopic Techniques: Confocal Laser Scanning Microscopy (CLSM) and Scanning Electron Microscopy (SEM) can be used to visualize the effects of Cetrimide on biofilm structure and cell viability within the biofilm. mdpi.comnih.gov CLSM can assess the percentage of live and dead cells. researchgate.net
Studies have demonstrated the antibiofilm activity of Cetrimide against various microorganisms, including Enterococcus faecalis and Streptococcus mutans. scielo.sa.crnih.govresearchgate.netresearchgate.net Cetrimide has shown effectiveness in eradicating E. faecalis biofilms, both alone and in combination with other agents like maleic acid, citric acid, or EDTA. scielo.sa.crresearchgate.net For example, a study found that 0.2% Cetrimide achieved a high kill percentage of S. mutans biofilms. nih.gov The combination of Cetrimide and chlorhexidine has also shown synergistic effects against P. aeruginosa biofilms. mdpi.com
Data on Biofilm Eradication:
| Microorganism | Cetrimide Concentration | Method | Key Finding | Source |
| P. aeruginosa | 1024 mg/L | Resazurin assay (MBEC) | Twice the MIC against planktonic cells, relatively efficient in inhibiting metabolic activity. | mdpi.com |
| S. aureus | 2048 mg/L | Resazurin assay (MBEC) | Higher than MIC against planktonic cells. | mdpi.com |
| E. faecalis | 0.2% | MBEC device, Viable cell counting | 100% bacterial kill after 1 minute of contact when combined with 15% EDTA or 15% citric acid. | researchgate.net |
| E. faecalis | 0.2% | MBEC™ HTP device | Achieved eradication with lower concentrations of lactic acid after 1 minute. | nih.gov |
| S. mutans | 0.2% | Viable cell counting, SEM | Achieved kill percentage higher than 99%. | nih.gov |
| E. faecalis | 0.2% - 0.5% | Modified direct contact test | Showed a direct relationship of concentration-antimicrobial effect, inhibition of biofilm formation at 0.2%. | researchgate.net |
| P. aeruginosa & S. aureus | Various (combination with CHG) | Crystal violet staining, Resazurin assay, CLSM | Synergistic inhibition of biofilm formation and effects on pre-formed biofilms. | mdpi.com |
Cetrimide in Specialized Biological and Medical Research Areas
Antimicrobial Resistance and Adaptation Studies
The widespread use of biocides like cetrimide (B107326) has raised concerns about the potential for bacteria to develop resistance or reduced susceptibility, which could also impact their susceptibility to clinically relevant antibiotics. frontiersin.orgacs.orgnih.gov
Bacterial Adaptation to Cetrimide and Associated Mechanisms
Bacteria can adapt to the presence of antimicrobial molecules, and increased exposure can lead to increased resistance. europa.eu Studies have analyzed the effects of stepwise exposure to cetrimide in various bacteria. acs.orgnih.gov This gradual exposure can result in decreased antimicrobial susceptibility to both biocides and other antibiotics. acs.orgnih.gov One suggested mechanism for the acquisition of stable tolerance to biocides like cetrimide is changes in membrane fluidity. acs.orgnih.gov Other mechanisms contributing to tolerance include phenotypic adaptation, gene mutation, and horizontal gene transfer. researchgate.net Efflux pumps, which actively transport antimicrobial agents out of the cell, also play a role in bacterial resistance to quaternary ammonium (B1175870) compounds (QACs) such as cetrimide. europa.euresearchgate.netnih.govmdpi.com
Cross-Resistance to Other Antimicrobials
Scientific evidence indicates that the use of active molecules in biocidal products may contribute to the increased occurrence of antibiotic-resistant bacteria. europa.eu The selective stress exerted by biocides can favor bacteria expressing resistance mechanisms and their dissemination. europa.eu Some resistance mechanisms are common to both biocides and antibiotics, including efflux pumps and changes in permeability. europa.eu Studies have shown that adaptation to QACs can lead to cross-resistance towards other antimicrobials. nih.gov For instance, QAC-adapted Pseudomonas fluorescens has shown resistance to several antibacterial agents. nih.gov Cross-adaptation, resulting in increased Minimum Inhibitory Concentrations (MICs) of other antiseptics and/or antibiotics, has been reported. mdpi.com
Physiological Alterations in Biocide-Adapted Bacteria
Biocide-adapted bacteria can exhibit alterations in their physiological characteristics. acs.orgnih.gov For example, cetrimide-adapted strains have shown decreased heat tolerance or gastric acid tolerance, while bile resistance did not appear to be influenced by biocide adaptation. acs.orgnih.gov Changes in the bacterial cell envelope composition can also occur in response to available nutrients, affecting the barrier properties of the envelope and leading to phenotypic adaptation upon exposure to sub-inhibitory concentrations of bactericides. psu.edu
Ultrastructural Changes in Antibiotic-Resistant Strains
Studies using transmission electron microscopy (TEM) have investigated the ultrastructural changes induced by cetrimide in antibiotic-resistant bacteria. In methicillin-resistant Staphylococcus aureus, cetrimide treatment led to the obscuring of nuclear areas by an inflow of cytoplasm, loss of cytoplasmic granularity, disintegration of the cell wall and membrane, condensation of cytoplasm, loss of cell constituents, and ultimately cell lysis. researchgate.net These studies indicated that antibiotic resistance did not alter the susceptibility of antibiotic-resistant S. aureus to cetrimide. researchgate.net Similarly, in antibiotic-resistant Escherichia coli, cetrimide induced ultrastructural changes such as vacuole formation, disorganization of nuclear material, loss of cytoplasmic granularity, bleb formation, and cell lysis, in a dose and time-dependent manner. nih.gov These findings suggest that cetrimide remains an effective disinfectant against nosocomial pathogens like antibiotic-resistant E. coli. nih.gov Changes in cell shape, outer membrane structure, periplasmic space, and granule content and location have also been observed in bacteria that have developed resistance to antibiotics. news-medical.net
Cetrimide in Dental and Oral Health Research
Cetrimide has been explored for its potential applications in dental and oral health. nih.gov
Reduction of Streptococcus mutans Burden in Dentinal Carious Lesions
Streptococcus mutans is a primary bacterium responsible for dental caries and biofilm formation in dental plaque. researchgate.netfrontiersin.org Research has evaluated the use of cetrimide, alone and in combination with photodynamic therapy (aPDT), to reduce S. mutans counts in dentinal caries. nih.govnih.gov Studies have shown that cetrimide 2% combined with a photosensitizing agent like methylene (B1212753) blue can significantly reduce S. mutans CFU counts in dentinal caries. nih.govresearchgate.net This combination has been found to promote deeper penetration of the photosensitizer into the dentinal tubules, leading to better disinfection of the carious lesion and eradication of S. mutans. nih.gov Cetrimide 2% alone has also been shown to reduce S. mutans burden in dentinal caries and increase the rate of biofilm removal. nih.govresearchgate.net The cationic nature of cetrimide may contribute to its interaction with dentin. nih.gov This approach is considered a promising, minimally invasive alternative for managing S. mutans in carious lesions. nih.govnih.gov
Table: Effect of Cetrimide and aPDT on S. mutans Counts
| Treatment Group | Reduction in S. mutans CFU Counts (Log10) | p-value |
| CT + aPDT | 0.30 | < 0.0001 |
| ES + aPDT | 0.52 | < 0.0001 |
Data is representative of findings where CT is Cetrimide and ES is another treatment group involving a photosensitizer and aPDT. nih.govresearchgate.net
Antimicrobial Activity Against Enterococcus faecalis Biofilms
Enterococcus faecalis is a bacterium frequently implicated in persistent root canal infections due to its ability to form robust biofilms. Research has investigated Cetrimide's effectiveness against these challenging structures. Cetrimide acts as a cationic surfactant with bactericidal activity and possesses the ability to decrease the mechanical stability of biofilms. nih.govgiornaleitalianoendodonzia.it
Studies have shown that Cetrimide can be effective in eradicating E. faecalis biofilms. For instance, Cetrimide at concentrations of 0.5%, 0.0312%, and 0.0078% eradicated E. faecalis biofilms at contact times of 30 seconds, 1 minute, and 2 minutes, respectively. nih.gov The association of 0.1% and 0.05% Cetrimide with chlorhexidine (B1668724) (CHX) also effectively eradicated E. faecalis biofilms at various contact times, with alternating application showing significantly better results than combined use. nih.gov
While 0.2% Cetrimide demonstrated high residual activity, its performance was closer to 0.2% CHX than 2% CHX in one study evaluating residual antimicrobial activity in infected root canals over 50 days. nih.gov At 50 days, E. faecalis growth was detected in 69.23% of specimens treated with 0.2% Cetrimide, compared to 34.61% for 2% CHX. nih.gov However, the addition of Cetrimide to disinfecting solutions has been shown to increase their antibacterial effects against E. faecalis within dentinal tubules. nih.govgiornaleitalianoendodonzia.it
The surfactant properties of Cetrimide, including its low surface tension, may facilitate its diffusion into the main root canal, although penetration into dentinal tubules could be influenced. nih.govgiornaleitalianoendodonzia.it The antibacterial residual effect of Cetrimide appears to depend on its concentration, application time, or its association with other antiseptic agents. nih.govgiornaleitalianoendodonzia.it
Data from a study evaluating the residual antimicrobial activity of different solutions against E. faecalis in root canals over 50 days is presented below:
| Irrigating Solution | Proportion of Ungrown Specimens at 50 Days |
| 0.2% Cetrimide | 30.77% |
| 0.2% Chlorhexidine | 30.77% |
| 2% Chlorhexidine | 65.39% |
Based on data from Search Result nih.gov. Note: The original text states growth was detected in 69.23% for 0.2% Cetrimide and 0.2% Chlorhexidine, meaning 100% - 69.23% = 30.77% ungrown.
Another study evaluated the antimicrobial substantivity against E. faecalis using a dentin-volumetric unit. ugr.es 0.2% Cetrimide showed intermediate survival values, close to those of 2% CHX, and its substantivity was not affected by the presence of collagen. ugr.es
Interaction with Dentin and Smear Layer Removal
During root canal instrumentation, a smear layer consisting of organic and inorganic debris is formed on the dentin surface. The presence of this layer can impede the penetration of irrigants and medicaments into the dentinal tubules. journalgrid.comdental-update.co.uk Cetrimide's surfactant properties play a role in its interaction with dentin and its effectiveness in smear layer removal.
Cetrimide is commonly added to chelating agents like ethylenediaminetetraacetic acid (EDTA) to enhance their performance in smear layer removal. journalgrid.com The addition of a surfactant like Cetrimide to EDTA can result in more effective smear layer removal compared to EDTA alone, leading to cleaner dentinal surfaces and open dentinal tubules. journalgrid.com This is attributed to Cetrimide's ability to reduce the surface tension of irrigating solutions, improving wettability and contact with dentin walls and tubules. dental-update.co.uk
Studies have investigated the effect of Cetrimide, often in combination with EDTA, on dentin microhardness and surface changes. While EDTA can cause a significant reduction in dentin microhardness, the addition of Cetrimide may mitigate this effect. journalgrid.comresearchgate.net For instance, a study evaluating the effect of different irrigating solutions containing surfactants found that while 2.5% NaOCl alone caused a significant decrease in dentin microhardness, combinations of NaOCl with CHX or Cetrimide did not significantly affect dentin microhardness compared to the control group. researchgate.net
Research indicates that the combination of EDTA and Cetrimide can effectively remove the smear layer. journalgrid.comresearchgate.net The demineralizing action of chelating agents exposes the organic content of dentin, and surfactants like Cetrimide can interact with these components. journalgrid.com
Application in Endodontic Materials
Cetrimide's antimicrobial and surfactant properties make it a relevant additive in endodontic materials, particularly irrigating solutions and potentially sealers. The goal of incorporating antimicrobial agents into these materials is to enhance their ability to disinfect the complex root canal system. researchgate.netscielo.sa.cr
Cetrimide has been used in association with irrigant solutions, as a dentin pretreatment, and incorporated into intracanal medications and root canal sealers. researchgate.netscielo.sa.cr Its inclusion in chelating solutions like EDTA and maleic acid has been shown to improve their antimicrobial activity and effectiveness in removing accumulated hard-tissue debris from canal walls. scielo.sa.cr
The surfactant effect of Cetrimide can potentially improve the hydration of cements used in endodontics. scielo.sa.cr Studies have explored the incorporation of Cetrimide into tricalcium silicate (B1173343) cement, demonstrating that its addition can improve the antibiofilm activity of the cement. scielo.sa.cr
Research indicates that while Cetrimide's antimicrobial activity against E. faecalis as an irrigant (alone or combined) and in endodontic sealers has been demonstrated, its action as an intracanal medicament requires further investigation. researchgate.netresearchgate.net
Cetrimide in Cancer Research
Beyond its established antimicrobial uses, Cetrimide, particularly its key component cetyltrimethylammonium bromide (CTAB), has garnered attention in cancer research for its potential therapeutic properties. taylorandfrancis.comnih.gov
Potential as an Energetic Therapeutic Agent
Cetyltrimethylammonium bromide (CTAB), a primary component of Cetrimide, has been described as holding the capability to function as an energetic therapeutic agent in treating human cancer. taylorandfrancis.com This potential is linked to its cytotoxic effects on cancer cells. nih.gov
Research suggests that CTAB can induce mitochondria-mediated apoptosis in cancer cells. nih.govresearchgate.net The proposed mechanism involves the inhibition of H+-ATP synthase activity and mitochondrial membrane potential depolarization, leading to reduced intracellular ATP levels, caspase activation, and chromatin condensation. nih.gov This selectivity appears to exploit cancer-specific metabolic aberrations, showing cytotoxicity against cancer cell lines with minimal effects on normal fibroblasts. nih.gov
Specific Applications in Cancer Types (e.g., Head and Neck Cancer)
Studies have specifically investigated the potential of Cetrimide, through its component CTAB, as an apoptosis-promoting anticancer agent for head and neck cancer (HNC). nih.govresearchgate.netwikipedia.org
In vitro studies have shown that CTAB exhibits anticancer cytotoxicity against several HNC cell lines. nih.govwikipedia.org Furthermore, CTAB has been observed to interact additively with standard HNC therapeutic agents such as gamma radiation and cisplatin, suggesting potential for combination therapies. nih.govwikipedia.org
In vivo studies using HNC models have indicated that CTAB can ablate the tumor-forming capacity of certain cell lines and delay the growth of established tumors. nih.govwikipedia.org For example, CTAB was shown to ablate tumorigenesis of FaDu cells, a hypopharyngeal squamous cancer cell line, and delay tumor growth in mice. researchgate.net
It is important to note that while Cetuximab is a targeted cancer drug used in the treatment of head and neck cancers by binding to the epidermal growth factor receptor (EGFR), this is a distinct compound from Cetrimide and its component CTAB, despite the similar-sounding names and application in HNC research. cancerresearchuk.orgcancer.govnih.govnih.gov The research on Cetrimide/CTAB in cancer focuses on its potential as a direct cytotoxic agent inducing apoptosis, distinct from the mechanism of action of targeted antibodies like Cetuximab. nih.govresearchgate.net
Cetrimide as a Preservative in Pharmaceutical and Cosmetic Products
Cetrimide is widely utilized as an antimicrobial preservative in both pharmaceutical and cosmetic formulations. formulationbio.comdrugfuture.combhm-chemicals.comformulatorshaven.comatamanchemicals.comphexcom.comontosight.ai Its effectiveness stems from its broad-spectrum antimicrobial activity against a variety of microorganisms, including bacteria and molds. formulatorshaven.comatamanchemicals.com
In pharmaceutical products, Cetrimide is employed in various formulations such as creams, ointments, and eye drops. formulationbio.combhm-chemicals.comphexcom.com It is used in eye drops at low concentrations, such as 0.005% w/v. formulationbio.comphexcom.com
In the cosmetic industry, Cetrimide serves as a reliable preservative in a wide range of products, including skincare, haircare, and color cosmetics. formulatorshaven.com Its use at economical levels provides effective protection against microbial contamination, ensuring the safety and quality of these formulations. formulatorshaven.com
Cetrimide's chemical stability in both dry and aqueous states at ambient temperatures makes it suitable for inclusion in various product types. formulationbio.comphexcom.com Aqueous solutions of Cetrimide can also be sterilized by autoclaving. formulationbio.comphexcom.com However, the presence of metal ions and organic matter in water may reduce its antimicrobial activity. formulationbio.comphexcom.com
Cetrimide functions as a cationic surfactant, contributing to its applications beyond preservation, such as in cleaning and emulsifying preparations. formulationbio.comdrugfuture.combhm-chemicals.comatamanchemicals.comphexcom.com
Impact on Membrane Permeability of Microorganisms
Cetrimide exerts its antimicrobial effects primarily by disrupting the cell membranes of microorganisms, leading to cell death. As a cationic detergent, it reduces surface tension and has precipitant, complexing, and denaturing effects on bacterial membrane proteins. microbenotes.com This interaction with the cell membrane causes the release of essential intracellular constituents, such as nitrogen and phosphorus, which is detrimental to microbial viability. microbenotes.commicrobeonline.com
Research indicates that cetrimide affects membrane permeability, allowing "leaking" of essential cell constituents. ncats.ioatamanchemicals.com Studies examining the cell membrane effects of various biocides, including cetrimide, on Escherichia coli and Pseudomonas aeruginosa have observed leakage of 260-nm-absorbing material, indicative of membrane alteration. researchgate.net Cetrimide has demonstrated good bactericidal activity against Gram-positive bacteria, though it is generally less active against Gram-negative species. phexcom.com Pseudomonas aeruginosa, in particular, may exhibit resistance, although cetrimide agar (B569324), containing cetrimide, is used for the selective isolation and presumptive identification of this organism due to its ability to grow in the presence of cetrimide while inhibiting other microorganisms. microbenotes.commicrobeonline.com The activity of cetrimide is enhanced in the presence of alcohols and is most effective at neutral or slightly alkaline pH values, with reduced activity in acidic media and in the presence of organic matter. phexcom.com
Interactions with other Preservatives and Excipients
The efficacy of cetrimide as a preservative can be influenced by its interactions with other components in a formulation, including other preservatives and excipients. As a cationic surfactant, cetrimide is incompatible with anionic surfactants and substances such as soaps, bentonite, iodine, phenylmercuric nitrate (B79036), alkali hydroxides, and acid dyes. phexcom.comformulationbio.comdrugfuture.com Aqueous solutions of cetrimide can also react with metals. phexcom.comformulationbio.comdrugfuture.com
Interactions with other preservatives can also occur. For instance, cetrimide is incompatible with phenylmercuric nitrate. americanpharmaceuticalreview.com However, combinations of cetrimide with other agents can sometimes result in synergistic antimicrobial activity. Synergy has been observed when cetrimide is combined with benzalkonium chloride, 3-cresol, chlorhexidine, and organomercurials, which can enhance activity against certain microorganisms like Pseudomonas aeruginosa. americanpharmaceuticalreview.comamericanpharmaceuticalreview.comcutm.ac.in For example, the combination of chlorhexidine gluconate and cetrimide has shown synergistic activity against P. aeruginosa. mdpi.com
Excipients, such as surfactants and macromolecules, can impact preservative efficacy by altering solubility and availability. scielo.br Non-ionic surfactants, particularly at high concentrations in emulsified systems, can decrease the effectiveness of preservatives. scielo.br Some excipients may bind to preservatives, reducing the amount of "free" preservative available to exert antimicrobial activity, even if the total concentration remains unchanged. americanpharmaceuticalreview.com This highlights the importance of evaluating preservative efficacy within the final product formulation. americanpharmaceuticalreview.comscielo.br
Regulatory Considerations for Preservative Use
The use of cetrimide as a preservative is subject to regulatory guidelines, which vary depending on the product type and region. Regulatory bodies mandate that antimicrobial preservatives in multi-dose liquid and semi-solid products meet specific performance standards to prevent microbial proliferation and ensure product quality and patient safety. americanpharmaceuticalreview.comamericanpharmaceuticalreview.comlfatabletpresses.com These standards typically involve challenging the formulation with a range of microorganisms, including bacteria, yeasts, and molds, and demonstrating a significant reduction in microbial population and prevention of regrowth over a defined period. americanpharmaceuticalreview.comamericanpharmaceuticalreview.comlfatabletpresses.com
Cetrimide is included in nonparenteral medicines licensed in the UK. phexcom.com In some regions, like Hong Kong, regulatory control of skin antiseptic products containing cetrimide has been enhanced, classifying them as pharmaceutical products regardless of concentration, unless they are general toiletry or cosmetic products used as preservatives or for general cleansing. drugoffice.gov.hk This requires registration with the relevant authorities before sale. drugoffice.gov.hk
The selection of a preservative system, including cetrimide, involves considering its broad spectrum of activity, stability throughout the product's shelf life and usage, compatibility with other formulation components, and lack of adverse effects on product quality or patient safety. americanpharmaceuticalreview.comlfatabletpresses.com Regulatory requirements often necessitate demonstrating preservative efficacy at the end of the product's shelf life and potentially during the in-use period. americanpharmaceuticalreview.comamericanpharmaceuticalreview.comlfatabletpresses.com
Challenges and Future Directions in Cetrimide Research
Addressing Biocide Resistance and Adaptation Mechanisms
The widespread use of biocidal products, including quaternary ammonium (B1175870) compounds like cetrimide (B107326), has raised concerns about the potential for microorganisms to develop resistance or adaptation mechanisms. d-nb.infonih.govbiocide.be While the mechanisms of resistance to biocides are generally less specific than those for antibiotics, bacteria can exhibit intrinsic resistance through reduced uptake, physiological adaptation, or enzymatic degradation. d-nb.info Acquired resistance can occur through mutations or the uptake of new genetic material via horizontal gene transfer. d-nb.info
Studies have shown that stepwise exposure of bacteria to cetrimide can lead to decreased antimicrobial susceptibility, which may be associated with alterations in physiological characteristics, such as changes in membrane fluidity. nih.gov Efflux pumps can also play a role in biocide resistance, with some studies indicating that certain efflux pumps can be upregulated by cationic biocides. mdpi.com
A key challenge lies in understanding the relevance of laboratory-derived adaptation mechanisms to real-world biocide applications. nih.gov Future research needs to focus on more realistic assessments of resistance risks, potentially incorporating biophysical approaches to better understand membrane-biocide interactions. nih.gov Implementing surveillance programs and, where possible, restricting the use of biocidal products associated with resistance development are also recommended. biocide.be
Minimizing Cytotoxicity while Retaining Efficacy
While cetrimide is valued for its antimicrobial activity, its potential cytotoxicity to mammalian cells is a significant consideration, particularly in applications involving contact with human tissues. nih.gov Research aims to find ways to minimize this cytotoxicity while preserving or enhancing its microbicidal effects.
In vitro studies have shown that the cytotoxicity of antiseptics like cetrimide can be influenced by factors such as concentration, exposure time, and the presence of organic matter like medium or serum. ucl.ac.uk Higher concentrations of chlorhexidine (B1668724), often used in combination with cetrimide, have been shown to be cytotoxic in vitro, although human tissue may exhibit higher tolerance than cell culture models. nih.gov
Future directions include exploring formulations that can reduce the required concentration of cetrimide while maintaining efficacy, potentially through synergistic combinations or encapsulation in delivery systems. tandfonline.comcsic.es Research into the specific mechanisms of cetrimide-induced cytotoxicity at the cellular level is also crucial for developing strategies to mitigate these effects.
Exploring Novel Synergistic Combinations for Enhanced Activity
Combining cetrimide with other antimicrobial agents or compounds can lead to synergistic effects, resulting in enhanced activity against a broader spectrum of microorganisms or improved efficacy against resistant strains. americanpharmaceuticalreview.comamericanpharmaceuticalreview.comresearchgate.net This approach can potentially allow for the use of lower concentrations of individual components, thereby reducing cytotoxicity and the risk of resistance development. tandfonline.com
Studies have demonstrated synergy between cetrimide and other agents such as chlorhexidine, EDTA, citric acid, and certain antibiotics. americanpharmaceuticalreview.comamericanpharmaceuticalreview.comresearchgate.netnih.gov For example, combinations of cetrimide with EDTA or citric acid have shown enhanced eradication of Enterococcus faecalis biofilms. researchgate.net The addition of cetrimide has also been shown to decrease the minimum inhibitory concentration (MIC) of certain antibiotics against bacteria like Pseudomonas aeruginosa, potentially by increasing antibiotic uptake into the bacterial cells. nih.gov
Future research in this area involves identifying novel compounds or agents that exhibit synergistic interactions with cetrimide. This could include exploring natural extracts, nanoparticles, or other chemical entities. tandfonline.commedicalandresearch.com Understanding the mechanisms behind these synergistic effects is essential for rational design of improved antimicrobial formulations.
Development of Cetrimide Derivatives with Improved Profiles
Developing novel cetrimide derivatives or related quaternary ammonium compounds with improved properties is an active area of research. The goal is to create compounds with enhanced antimicrobial activity, reduced cytotoxicity, increased stability, or more favorable environmental profiles.
Research into quaternary ammonium methacrylates (QAMs) with varied alkyl chain lengths, for instance, is being explored for applications in dental adhesives, aiming for improved antibacterial activity and biocompatibility. researchgate.net The development of new analytical methods, such as RP-HPLC, is crucial for the accurate determination and characterization of cetrimide and its potential derivatives in various formulations. researchgate.net
Future efforts will likely focus on structure-activity relationship studies to design derivatives with targeted properties. This could involve modifying the alkyl chain length, the head group, or incorporating other functional groups to optimize the compound's interaction with microbial membranes and minimize interaction with host cells.
Advanced Material Science and Engineering for Cetrimide Integration
Integrating cetrimide into advanced materials and delivery systems offers opportunities to enhance its efficacy, control its release, and improve its stability in various applications. Material science and engineering play a key role in developing novel formulations and devices that leverage the properties of cetrimide. cranfield.ac.uklboro.ac.ukimperial.ac.ukjournaltocs.ac.uk
Cetrimide has been incorporated into biobased films for food packaging applications, where it acts as a crosslinking and antimicrobial agent, improving mechanical and barrier properties while exhibiting activity against common foodborne pathogens. researchgate.netresearchgate.net Research is also exploring the use of cetrimide in vesicle-based drug delivery systems, potentially for enhancing the therapeutic effectiveness of other agents like epidermal growth factor (EGF). csic.es
Future research will likely involve the development of smart materials that can release cetrimide in response to specific stimuli, the creation of stable and long-lasting antimicrobial surfaces by immobilizing cetrimide, and the use of nanotechnology to improve its penetration and targeting.
Long-Term Efficacy and Substantivity Studies in Complex Biological Environments
Assessing the long-term efficacy and substantivity of cetrimide in complex biological environments is crucial for its successful application, particularly in healthcare and personal care products. Substantivity refers to the ability of an antimicrobial agent to remain active on a surface over time, preventing microbial regrowth. nih.govscielo.br
Studies have investigated the substantivity of cetrimide in dentin models, showing that it can exhibit prolonged residual antimicrobial activity, in some cases comparable to or longer than chlorhexidine at certain concentrations. giornaleitalianoendodonzia.itopendentistryjournal.comresearchgate.net However, the effectiveness and duration of activity can be influenced by the concentration and application time, as well as the specific biological environment. nih.govgiornaleitalianoendodonzia.it
Future research needs to conduct more in vivo studies to validate findings from ex vivo and in vitro models and better understand the performance of cetrimide in real clinical scenarios. giornaleitalianoendodonzia.it Investigating the factors that influence cetrimide's substantivity in different biological matrices and developing formulations that enhance its retention are important areas for future work.
Environmental Impact and Sustainability of Cetrimide Applications
The environmental impact and sustainability of chemical compounds like cetrimide are increasingly important considerations. This includes evaluating the biodegradability of cetrimide and its potential effects on aquatic and terrestrial ecosystems. justdial.comresearchgate.net
As sustainability becomes a greater focus, there is a growing trend towards developing more eco-friendly product lines that minimize chemical exposure while maintaining high efficacy. globalgrowthinsights.com This includes considering the environmental policies of suppliers and choosing products that align with corporate social responsibility goals and consumer expectations for sustainable practices. justdial.com
Future research should aim to thoroughly assess the environmental fate and impact of cetrimide throughout its lifecycle. This could involve developing more readily biodegradable derivatives, exploring alternative, more sustainable production methods, and investigating strategies for the responsible disposal and treatment of cetrimide-containing waste. Research into the environmental impact of integrating cetrimide into materials like biodegradable packaging is also relevant. researchgate.netresearchgate.net
Q & A
Q. What methodological approaches are recommended for assessing Cetrimide purity in pharmaceutical research?
Cetrimide purity can be determined using titration methods, such as those outlined in the European Pharmacopoeia. A comparative study demonstrated that direct titration with perchloric acid in glacial acetic acid, using methyl red as an indicator, provides reliable results for cetrimonium bromide quantification. Researchers should validate assay methods by comparing outcomes with established protocols and ensuring reproducibility through triplicate measurements .
Q. How is Cetrimide utilized in microbiological studies, particularly in selective media preparation?
Cetrimide agar is a selective medium for Pseudomonas spp. due to its inhibitory effects on Gram-positive bacteria. To optimize bacterial counts, researchers should prepare agar plates with 0.1–0.5% cetrimide, autoclave the medium separately from other components (e.g., glycerol), and incubate at 30–37°C for 24–48 hours. Note that cetrimide’s surfactant properties may require adjustments in concentration to avoid over-inhibition of target organisms .
Q. What experimental protocols ensure Cetrimide’s stability in aqueous solutions during antimicrobial studies?
Cetrimide solutions should be prepared fresh to minimize hydrolysis. Stability testing under varying pH (e.g., pH 5–8) and temperature conditions (4–25°C) is critical. Use UV-Vis spectroscopy or HPLC to monitor degradation products, such as trimethylamine, and validate antimicrobial efficacy via time-kill assays against standard strains (e.g., Staphylococcus aureus ATCC 25923) .
Advanced Research Questions
Q. How can researchers reconcile contradictory findings regarding Cetrimide’s efficacy in dentin decalcification versus its antimicrobial role?
A study on endodontic irrigants revealed that cetrimide (0.2–1%) added to EDTA or citric acid did not enhance Ca²⁺ release from dentin but improved antibacterial activity. To resolve this discrepancy, researchers should design dual-objective experiments: measure decalcification via ICP-AES while concurrently assessing bacterial viability (e.g., using live/dead staining or CFU counts) under identical conditions. This approach isolates cetrimide’s antimicrobial contribution without conflating it with chelation effects .
Q. What safety protocols are critical when testing Cetrimide in intraperitoneal applications, given reported toxicity risks?
The fatal overdose case involving 1% cetrimide in pediatric hydatid disease treatment highlights the need for strict dosage controls. Researchers should:
- Limit instillation volumes to <5 mL/kg body weight.
- Monitor metabolic acidosis via arterial blood gas analysis during procedures.
- Pre-test cetrimide’s hemolytic activity in vitro using erythrocyte lysis assays to establish safe thresholds .
Q. How can Cetrimide’s interaction with biomolecules in complex solutions (e.g., protein-rich environments) be quantified?
Use isothermal titration calorimetry (ITC) to measure binding affinities between cetrimide and proteins (e.g., albumin). Alternatively, fluorescence quenching assays with tryptophan-rich proteins can reveal conformational changes. Researchers must account for cetrimide’s micelle-forming tendency by conducting experiments below its critical micelle concentration (CMC: ~0.1% w/v) .
Q. What strategies optimize Cetrimide concentration in multi-component antiseptic formulations to balance efficacy and cytotoxicity?
Employ factorial design experiments to test cetrimide alongside other agents (e.g., chlorhexidine). Measure synergistic effects via checkerboard assays and assess cytotoxicity on human fibroblasts using MTT assays. For example, a 0.5% cetrimide + 2% chlorhexidine formulation showed enhanced antimicrobial activity without significant cell death in in vitro models .
Methodological Considerations
- Data Contradiction Analysis : When conflicting results arise (e.g., variable antimicrobial efficacy across studies), conduct meta-analyses to identify confounding variables such as pH, temperature, or microbial strain variability .
- Reproducibility : Adhere to FAIR principles by documenting cetrimide batch numbers, solvent purity, and instrument calibration details in supplementary materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
